Sensory Threshold: 2,4,5- vs 2,4,6-TCA in Wine
In a controlled sensory panel using a modified ISO method, 2,4,5-trichloroanisole exhibited a detection odor threshold in red wine approximately 8.6-fold higher than that of 2,4,6-trichloroanisole [1]. This means that relying on the more common 2,4,6-TCA threshold data would grossly underestimate the sensory impact of 2,4,5-TCA contamination in a wine matrix.
| Evidence Dimension | Odor detection threshold (ng/L) in red wine |
|---|---|
| Target Compound Data | 12 ng/L |
| Comparator Or Baseline | 2,4,6-Trichloroanisole: 1.4 ng/L |
| Quantified Difference | ~8.6-fold higher threshold for 2,4,5-trichloroanisole |
| Conditions | Three-alternative forced-choice presentation in neutral red wine; panel of 20–30 trained assessors; ISO 13301:2002 methodology |
Why This Matters
Procurement of the specific isomer as a reference standard is critical for accurate sensory calibration and taint diagnosis in beverage quality control; misidentification can lead to consumer rejection or costly product recalls.
- [1] Pollnitz, A. P., Pardon, K. H., Liacopoulos, D., Skouroumounis, G. K., & Sefton, M. A. (1996). The analysis of chloroanisoles in tainted wines and corks. Australian Journal of Grape and Wine Research, 2(3), 184–189. View Source
